Cas no 205871-52-9 (3-(2-Formylphenyl)benzoic Acid)
3-(2-Formylphenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2'-Formyl-[1,1'-biphenyl]-3-carboxylic acid
- [1,1'-Biphenyl]-3-carboxylicacid, 2'-formyl-
- 2'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID
- 3-(2-Formylphenyl)benzoic acid
- 2'-Formylbiphenyl-3-carboxylic acid
- FT-0726536
- SY211146
- 2'-formyl[1,1'-biphenyl]-3-carboxylic acid
- [1,1'-Biphenyl]-3-carboxylic acid, 2'-formyl-
- C78034
- AKOS004113808
- 205871-52-9
- [1,1'-Biphenyl]-3-carboxylicacid,2'-formyl-
- MFCD03424616
- PS-7767
- SCHEMBL5268533
- EN300-322995
- 2'-Formyl-[1,1'-biphenyl]-3-carboxylicacid
- 2 inverted exclamation mark -Formyl-[1,1 inverted exclamation mark -biphenyl]-3-carboxylic Acid
- BB 0222492
- Z1741961656
- AB92576
- CS-0207452
- DTXSID70374689
- DB-066250
- 3-(2-Formylphenyl)benzoic Acid
-
- MDL: MFCD03424616
- Inchi: 1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17)
- InChI Key: NWVOXGWJNSOFTE-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)C1C=CC=CC=1C=O)=O
Computed Properties
- Exact Mass: 226.06300
- Monoisotopic Mass: 226.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.4A^2
- XLogP3: 2.5
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 462.9±38.0 °C at 760 mmHg
- Flash Point: 247.9±23.3 °C
- PSA: 54.37000
- LogP: 2.86430
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
3-(2-Formylphenyl)benzoic Acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Formylphenyl)benzoic Acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3-(2-Formylphenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014270-250mg |
2'-Formylbiphenyl-3-carboxylic acid |
205871-52-9 | 95% | 250mg |
£48.00 | 2022-03-01 | |
| Fluorochem | 014270-1g |
2'-Formylbiphenyl-3-carboxylic acid |
205871-52-9 | 95% | 1g |
£186.00 | 2022-03-01 | |
| Fluorochem | 014270-2g |
2'-Formylbiphenyl-3-carboxylic acid |
205871-52-9 | 95% | 2g |
£332.00 | 2022-03-01 | |
| Fluorochem | 014270-5g |
2'-Formylbiphenyl-3-carboxylic acid |
205871-52-9 | 95% | 5g |
£762.00 | 2022-03-01 | |
| Alichem | A019115647-5g |
2'-Formyl-[1,1'-biphenyl]-3-carboxylic acid |
205871-52-9 | 95% | 5g |
$621.30 | 2023-09-02 | |
| TRC | F701285-100mg |
3-(2-Formylphenyl)benzoic Acid |
205871-52-9 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | F701285-250mg |
3-(2-Formylphenyl)benzoic Acid |
205871-52-9 | 250mg |
$190.00 | 2023-05-18 | ||
| TRC | F701285-500mg |
3-(2-Formylphenyl)benzoic Acid |
205871-52-9 | 500mg |
$293.00 | 2023-05-18 | ||
| TRC | F701285-1g |
3-(2-Formylphenyl)benzoic Acid |
205871-52-9 | 1g |
$414.00 | 2023-05-18 | ||
| abcr | AB173089-1 g |
2'-Formyl-biphenyl-3-carboxylic acid |
205871-52-9 | 1g |
€288.50 | 2023-05-07 |
3-(2-Formylphenyl)benzoic Acid Suppliers
3-(2-Formylphenyl)benzoic Acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(2-Formylphenyl)benzoic Acid
Introduction to 3-(2-Formylphenyl)benzoic Acid (CAS No. 205871-52-9)
3-(2-Formylphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 205871-52-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural framework comprising a benzoyl group attached to a formyl-substituted phenyl ring, exhibits a range of chemical properties that make it a valuable intermediate in synthetic applications. The presence of both the formyl (CHO) and carboxylic acid (COOH) functional groups imparts reactivity that is highly useful in the development of various chemical derivatives, particularly in medicinal chemistry.
The molecular structure of 3-(2-Formylphenyl)benzoic acid consists of a benzene ring substituted with a formyl group at the 2-position and a benzoic acid moiety at the 3-position. This arrangement creates a conjugated system that can participate in multiple chemical reactions, including condensation, oxidation, and reduction processes. Such reactivity is leveraged in the synthesis of more complex molecules, making this compound a versatile building block in organic synthesis. Its applications span across multiple domains, including the development of novel pharmaceuticals, agrochemicals, and advanced materials.
In recent years, 3-(2-Formylphenyl)benzoic acid has been explored for its potential in medicinal chemistry due to its ability to serve as a precursor for biologically active compounds. The formyl group can undergo reactions such as nucleophilic addition and condensation with various heterocycles, leading to the formation of complex scaffolds that mimic natural products and drug candidates. Furthermore, the carboxylic acid group can be used for further functionalization via esterification or amidation, expanding the synthetic possibilities. These attributes have positioned 3-(2-Formylphenyl)benzoic acid as a compound of interest in high-throughput screening programs and structure-activity relationship (SAR) studies.
One of the most compelling areas of research involving 3-(2-Formylphenyl)benzoic acid is its role in the synthesis of bioactive molecules targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as inhibitors or modulators of enzymes involved in inflammatory responses and metabolic disorders. The benzoyl moiety is known to interact with biological targets through hydrophobic and electrostatic interactions, while the formyl group can engage in covalent modifications or coordinate with metal ions to enhance binding affinity. Such interactions are critical for designing molecules with improved pharmacological profiles.
Recent advancements in computational chemistry have further highlighted the utility of 3-(2-Formylphenyl)benzoic acid as an intermediate. Molecular modeling studies have demonstrated that its structural features can be optimized to enhance binding affinity to therapeutic targets. By leveraging virtual screening techniques, researchers can rapidly identify promising derivatives for experimental validation. This approach has accelerated the discovery process and has led to several novel compounds entering preclinical development pipelines. The integration of machine learning algorithms with traditional synthetic methodologies has further streamlined the process, enabling more efficient exploration of chemical space.
The versatility of 3-(2-Formylphenyl)benzoic acid extends beyond pharmaceutical applications into materials science. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing polymers and functional materials with tailored properties. For example, palladium-catalyzed cross-coupling reactions involving this compound have yielded conjugated polymers that exhibit excellent electronic properties, making them suitable for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. These materials are at the forefront of modern technology, offering sustainable alternatives to traditional semiconductors.
The synthesis of 3-(2-Formylphenyl)benzoic acid itself is an area of active research, with efforts focused on developing efficient and scalable methods. Traditional synthetic routes often involve multi-step sequences starting from commercially available aromatic precursors. However, recent reports have described novel one-pot procedures that simplify the synthesis while maintaining high yields and purity. These advancements are crucial for industrial applications where cost-effectiveness and environmental sustainability are paramount.
In conclusion, 3-(2-Formylphenyl)benzoic acid (CAS No. 205871-52-9) represents a compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are valuable in pharmaceutical synthesis, material design, and advanced chemical research. As our understanding of molecular interactions continues to evolve, so too will the applications of this versatile intermediate. Future research will likely focus on expanding its synthetic toolkit and exploring new frontiers in drug discovery and material science where 3-(2-Formylphenyl)benzoic acid could play a pivotal role.
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